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Compound Name:
4-Bromo-2,3-difluorobenzyl

bromide

Cat. No.: B585964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 4-Bromo-
2,3-difluorobenzyl bromide (CAS No. 162744-56-1). Due to its specific substitution pattern,

this compound is a valuable building block in organic synthesis, particularly in the development

of novel pharmaceutical and agrochemical agents. This document summarizes its known

chemical properties, expected reactivity based on its structural features, and provides

illustrative experimental protocols for its synthesis and typical reactions by drawing analogies

from closely related compounds. The information is intended to assist researchers in effectively

utilizing this reagent in their synthetic endeavors.

Chemical and Physical Properties
4-Bromo-2,3-difluorobenzyl bromide is a halogenated aromatic compound. While extensive

experimental data for this specific isomer is not widely published, its physical and chemical

properties can be estimated based on available data for similar compounds and general

chemical principles.

Table 1: Physical and Chemical Properties of 4-Bromo-2,3-difluorobenzyl bromide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b585964?utm_src=pdf-interest
https://www.benchchem.com/product/b585964?utm_src=pdf-body
https://www.benchchem.com/product/b585964?utm_src=pdf-body
https://www.benchchem.com/product/b585964?utm_src=pdf-body
https://www.benchchem.com/product/b585964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 162744-56-1 Capot Chemical[1]

Molecular Formula C₇H₄Br₂F₂ Capot Chemical[1]

Molecular Weight 285.91 g/mol Capot Chemical[1]

Appearance
Not specified (expected to be a

solid or liquid)
-

Purity ≥ 98% (Min, HPLC) Capot Chemical[1]

Moisture ≤ 0.5% Max Capot Chemical[1]

Reactivity Profile
The reactivity of 4-Bromo-2,3-difluorobenzyl bromide is primarily dictated by two key

functional groups: the benzylic bromide and the substituted aromatic ring.

Benzylic Bromide Reactivity
The benzylic bromide moiety (-CH₂Br) is the most reactive site for nucleophilic substitution. The

carbon atom is electrophilic due to the electron-withdrawing nature of the bromine atom. This

makes the compound an excellent substrate for a variety of nucleophiles.

Expected Nucleophilic Substitution Reactions:

With Amines: Reaction with primary or secondary amines is expected to yield the

corresponding substituted benzylamines. These reactions are fundamental in the synthesis

of many biologically active molecules.

With Alkoxides/Phenoxides: Williamson ether synthesis can be employed to form benzyl

ethers by reacting with alkoxides or phenoxides.

With Cyanide: Substitution with cyanide ions (e.g., from NaCN or KCN) would lead to the

formation of the corresponding benzyl nitrile, a versatile intermediate that can be further

hydrolyzed to a carboxylic acid or reduced to an amine.
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With Azide: Reaction with sodium azide would produce the corresponding benzyl azide,

which is a precursor for the synthesis of triazoles via "click" chemistry or can be reduced to a

primary amine.

With Carboxylates: Esterification can be achieved by reacting with carboxylate salts to form

benzyl esters.

The reactivity in these Sₙ2 reactions is influenced by the steric hindrance around the benzylic

carbon and the electronic effects of the substituents on the aromatic ring. The fluorine atoms at

the 2- and 3-positions are electron-withdrawing, which can slightly influence the stability of the

transition state.

Aromatic Ring Reactivity
The aromatic ring of 4-Bromo-2,3-difluorobenzyl bromide contains three different halogen

substituents (Br, F, F), which influences its reactivity in electrophilic and nucleophilic aromatic

substitution, as well as in cross-coupling reactions.

Cross-Coupling Reactions: The carbon-bromine bond on the aromatic ring is a prime site for

various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and

Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or

carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The

fluorine atoms can modulate the electronic properties of the aryl group, which can influence

the rates and outcomes of these coupling reactions.

Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by

reaction with magnesium metal. The resulting organometallic species is a powerful

nucleophile that can react with a wide range of electrophiles. However, the presence of the

reactive benzylic bromide would need to be considered and potentially protected.

Experimental Protocols
Detailed experimental protocols for 4-Bromo-2,3-difluorobenzyl bromide are not readily

available in the public domain. However, the synthesis and reactions are expected to be

analogous to those of similar compounds. Below is a detailed protocol for the synthesis of the

closely related 4-Bromo-2-fluorobenzyl bromide, which can serve as a starting point for the

synthesis of the target molecule.
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Illustrative Synthesis of 4-Bromo-2-fluorobenzyl
bromide
This procedure describes the bromination of 4-bromo-2-fluorotoluene using N-

bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical

initiator.

Reaction Scheme:

4-Bromo-2-fluorotoluene

4-Bromo-2-fluorobenzyl bromide

NBS, AIBN
CCl4, Reflux

Click to download full resolution via product page

Figure 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide.

Materials:

4-Bromo-2-fluorotoluene

N-bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄)

Water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-

bromo-2-fluorotoluene (1.0 g, 5.04 mmol) in carbon tetrachloride (10 mL).

Add N-bromosuccinimide (1.07 g, 6.05 mmol) and azobisisobutyronitrile (83 mg, 0.50 mmol)

to the solution.

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 13 hours.

After the reaction is complete, cool the mixture to room temperature. A solid (succinimide)

will precipitate.

Collect the solid by filtration and wash it with a small amount of cold carbon tetrachloride.

Transfer the filtrate to a separatory funnel and wash it several times with water to remove

any remaining succinimide and other water-soluble impurities.

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield

the crude product.

The product, 4-bromo-1-(bromomethyl)-2-fluorobenzene, can be further purified by

recrystallization or chromatography if necessary. An 89% yield has been reported for this

transformation.[2]

Characterization Data for 4-Bromo-2-fluorobenzyl bromide (for comparison):

¹H-NMR (300 MHz, CDCl₃): δ 7.51-7.41 (m, 1H), 7.09 (d, J=9.0 Hz, 1H), 6.99 (d, J=8.2 Hz,

1H), 4.34 (s, 2H).[2]

Reaction Workflows
Due to the lack of specific, complex published experimental workflows involving 4-Bromo-2,3-
difluorobenzyl bromide, a generalized workflow for its application in the synthesis of a

hypothetical drug candidate is presented below. This illustrates the logical flow from the starting

material to a more complex molecule.
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Synthesis of Intermediate A

Cross-Coupling Reaction

4-Bromo-2,3-difluorobenzyl bromide

Nucleophilic Substitution (SN2)

Nucleophile (e.g., Amine)

Intermediate A
(4-((alkylamino)methyl)-1-bromo-2,3-difluorobenzene)

Suzuki Coupling

Boronic Acid/Ester Palladium Catalyst & Base

Final Product
(Drug Candidate)

Click to download full resolution via product page

Figure 2: Generalized synthetic workflow.

This diagram illustrates a common two-step sequence where 4-Bromo-2,3-difluorobenzyl
bromide first undergoes a nucleophilic substitution at the benzylic position, followed by a

palladium-catalyzed cross-coupling reaction at the aryl bromide position to build a more

complex molecular structure.

Safety Information
4-Bromo-2,3-difluorobenzyl bromide is expected to be a hazardous substance, similar to

other benzyl bromides which are often lachrymatory and corrosive. Appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn
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at all times when handling this compound. All manipulations should be performed in a well-

ventilated fume hood.

Conclusion
4-Bromo-2,3-difluorobenzyl bromide is a versatile synthetic intermediate with significant

potential in the fields of medicinal chemistry and materials science. Its reactivity is

characterized by the facile nucleophilic displacement of the benzylic bromide and the potential

for various transformations on the substituted aromatic ring. While detailed reactivity data for

this specific isomer is limited in publicly accessible literature, its chemical behavior can be

reliably predicted based on the known reactivity of analogous compounds. This guide provides

a foundational understanding to aid researchers in the strategic application of this valuable

building block. Further experimental investigation is warranted to fully elucidate its reactivity

profile and expand its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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